molecular formula C30H47NO4 B125383 Tetrabutylammonium bibenzoate CAS No. 116263-39-9

Tetrabutylammonium bibenzoate

Cat. No.: B125383
CAS No.: 116263-39-9
M. Wt: 485.7 g/mol
InChI Key: YZLNBROSTQFHOC-UHFFFAOYSA-M
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Description

Tetrabutylammonium bibenzoate is a quaternary ammonium salt that is widely used as a phase-transfer catalyst in organic synthesis. It is known for its ability to facilitate reactions between compounds that are not soluble in the same solvent, thus enhancing reaction rates and yields. The compound is composed of a tetrabutylammonium cation and two benzoate anions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrabutylammonium bibenzoate can be synthesized by reacting tetrabutylammonium hydroxide with benzoic acid. The reaction typically involves the addition of two equivalents of benzoic acid to one equivalent of tetrabutylammonium hydroxide. The product is then recovered by filtration and dried under vacuum .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction is carried out in a controlled environment to ensure high purity and yield. The product is then subjected to rigorous quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Tetrabutylammonium bibenzoate is involved in various types of chemical reactions, including:

    Oxidation: It can act as a catalyst in oxidation reactions.

    Reduction: It can facilitate reduction reactions by transferring electrons.

    Substitution: It is commonly used in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides and nucleophiles such as hydroxide ions.

Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, in oxidation reactions, the products could be alcohols or ketones, while in reduction reactions, the products could be alkanes or alcohols.

Scientific Research Applications

Tetrabutylammonium bibenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetrabutylammonium bibenzoate involves its ability to transfer ions between different phases. The tetrabutylammonium cation interacts with the anions in the reaction mixture, facilitating their transfer to the organic phase where the reaction takes place. This enhances the reaction rate and yield by increasing the availability of reactants in the organic phase .

Comparison with Similar Compounds

  • Tetrabutylammonium bromide
  • Tetrabutylammonium fluoride
  • Tetrabutylammonium hydroxide
  • Tetrabutylammonium iodide

Comparison: Tetrabutylammonium bibenzoate is unique in its ability to act as a phase-transfer catalyst in a wide range of reactions. Compared to other tetrabutylammonium salts, it offers better solubility and stability in organic solvents. This makes it particularly useful in reactions that require high purity and yield .

Properties

IUPAC Name

benzoic acid;tetrabutylazanium;benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.2C7H6O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*8-7(9)6-4-2-1-3-5-6/h5-16H2,1-4H3;2*1-5H,(H,8,9)/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLNBROSTQFHOC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H47NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454492
Record name Bioxyanion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116263-39-9
Record name Bioxyanion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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